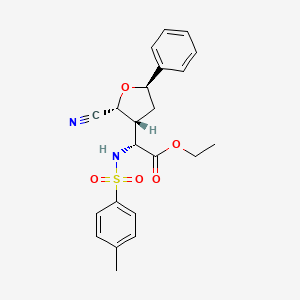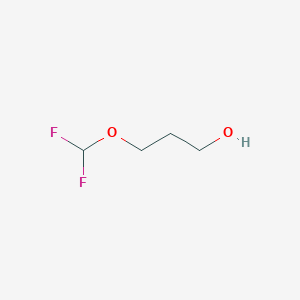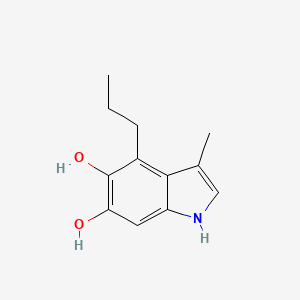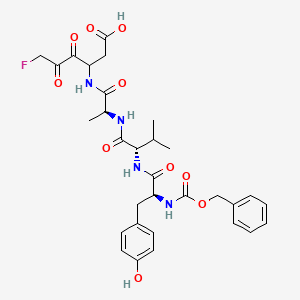
Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone: is a synthetic compound known for its role as a potent irreversible inhibitor of caspase-1 and caspase-4 . This compound is cell-permeable, making it highly effective in inhibiting these enzymes within cellular environments . It has a molecular weight of 616.64 and a molecular formula of C₃₀H₃₇FN₄O₉ .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone involves the coupling of specific amino acids and the introduction of a fluoromethylketone group. The process typically starts with the protection of amino groups using carbobenzoxy (Cbz) groups. The protected amino acids are then sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions: Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone primarily undergoes substitution reactions due to the presence of the fluoromethylketone group. This group is highly reactive and can form covalent bonds with nucleophilic sites on target enzymes .
Common Reagents and Conditions:
Oxidation: The compound is relatively stable under oxidative conditions.
Reduction: It does not typically undergo reduction reactions.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions are covalently modified enzymes, where the fluoromethylketone group has reacted with nucleophilic residues on the enzyme .
Aplicaciones Científicas De Investigación
Chemistry: Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone is used in chemical research to study enzyme inhibition and protein interactions. Its ability to form covalent bonds with target enzymes makes it a valuable tool for identifying active sites and understanding enzyme mechanisms .
Biology: In biological research, this compound is used to inhibit caspase-1 and caspase-4, which are involved in the process of apoptosis. By inhibiting these enzymes, researchers can study the pathways and effects of apoptosis in various cell types .
Medicine: this compound has potential therapeutic applications in diseases where apoptosis plays a critical role, such as neurodegenerative diseases and cancer. Its ability to inhibit caspases makes it a candidate for drug development .
Industry: In the pharmaceutical industry, this compound is used in the development of enzyme inhibitors and as a reference compound in quality control processes .
Mecanismo De Acción
Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone exerts its effects by irreversibly inhibiting caspase-1 and caspase-4. The fluoromethylketone group reacts with the cysteine residue in the active site of these enzymes, forming a covalent bond and rendering the enzyme inactive . This inhibition prevents the cleavage of downstream substrates, thereby blocking the apoptotic pathway .
Comparación Con Compuestos Similares
Z-Val-Ala-DL-Asp-fluoromethylketone: Another caspase inhibitor with a similar structure but lacking the tyrosine residue.
Z-Val-Ala-Asp-fluoromethylketone: A non-methylated, competitive, and irreversible inhibitor of caspase-1.
Z-Tyr-Val-Ala-Asp (OMe) fluoromethyl ketone: A methylated analog that requires an esterase to hydrolyze the O-methyl ester.
Uniqueness: Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone is unique due to its specific amino acid sequence and the presence of the fluoromethylketone group, which provides high reactivity and specificity towards caspase-1 and caspase-4 . This makes it a valuable tool in both research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C31H37FN4O10 |
|---|---|
Peso molecular |
644.6 g/mol |
Nombre IUPAC |
6-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,5-dioxohexanoic acid |
InChI |
InChI=1S/C31H37FN4O10/c1-17(2)26(30(44)33-18(3)28(42)34-22(14-25(39)40)27(41)24(38)15-32)36-29(43)23(13-19-9-11-21(37)12-10-19)35-31(45)46-16-20-7-5-4-6-8-20/h4-12,17-18,22-23,26,37H,13-16H2,1-3H3,(H,33,44)(H,34,42)(H,35,45)(H,36,43)(H,39,40)/t18-,22?,23-,26-/m0/s1 |
Clave InChI |
OQWPUPYHBJZJGR-CUEUXKTCSA-N |
SMILES isomérico |
C[C@@H](C(=O)NC(CC(=O)O)C(=O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B13028105.png)
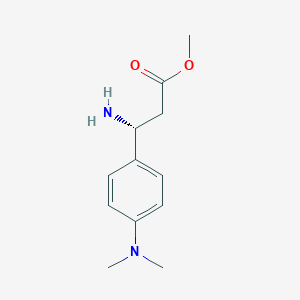
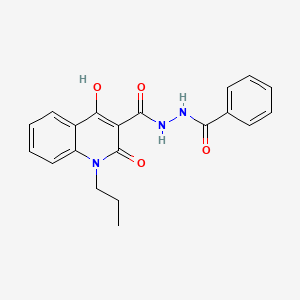
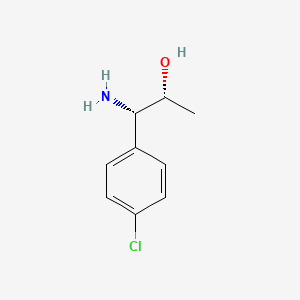
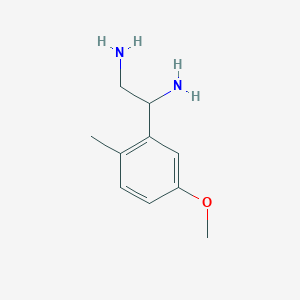
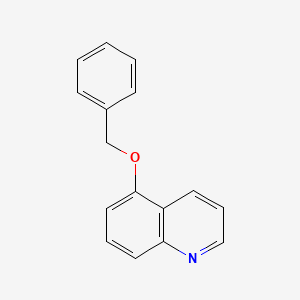
![7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13028143.png)
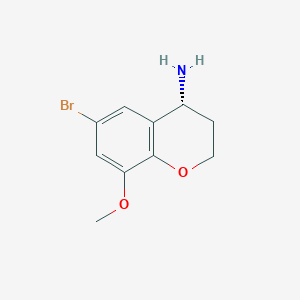
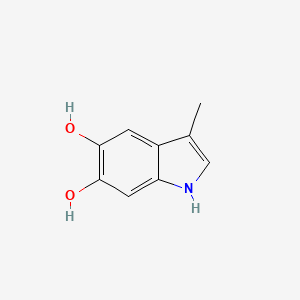
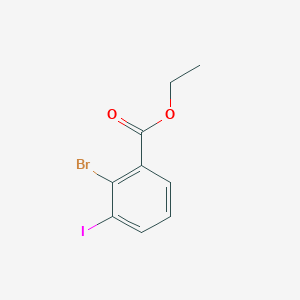
![2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol](/img/structure/B13028163.png)
